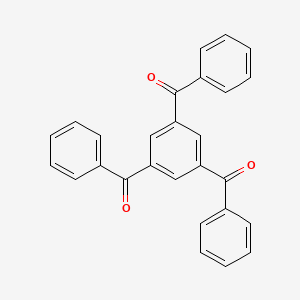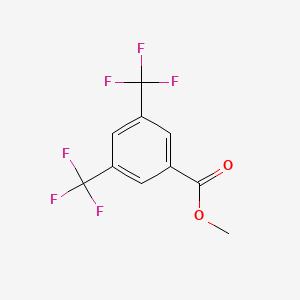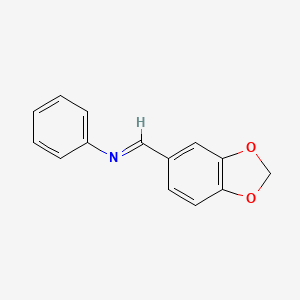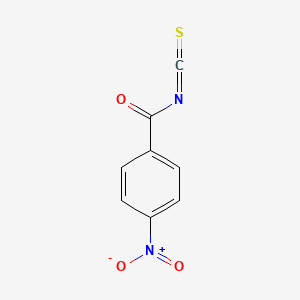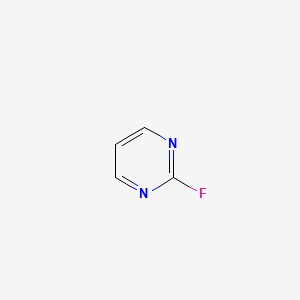
4,4-Dimethylcyclohexanone
概要
説明
4,4-Dimethylcyclohexanone is an organic compound with the molecular formula C8H14O. It is a derivative of cyclohexanone, where two methyl groups are attached to the fourth carbon of the cyclohexane ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: 4,4-Dimethylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base .
Industrial Production Methods: In an industrial setting, this compound is often produced via catalytic hydrogenation of 4,4-dimethylcyclohexene. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .
化学反応の分析
Types of Reactions: 4,4-Dimethylcyclohexanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized to form this compound oxime using reagents like hydroxylamine.
Reduction: Reduction of this compound with sodium borohydride yields 4,4-dimethylcyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydroxylamine, under mild acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles, depending on the desired product.
Major Products:
Oxidation: this compound oxime.
Reduction: 4,4-Dimethylcyclohexanol.
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
4,4-Dimethylcyclohexanone is utilized in numerous scientific research fields:
作用機序
The mechanism of action of 4,4-Dimethylcyclohexanone involves its interaction with various molecular targets. The compound’s carbonyl group is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used .
類似化合物との比較
Cyclohexanone: Similar in structure but lacks the two methyl groups at the fourth carbon.
4,4-Dimethylcyclohexanol: The reduced form of 4,4-Dimethylcyclohexanone.
4,4-Dimethylcyclohexene: The unsaturated precursor used in the industrial synthesis of this compound
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the two methyl groups at the fourth carbon significantly influences its steric and electronic characteristics, making it a valuable compound in various chemical reactions and applications .
特性
IUPAC Name |
4,4-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQMSTLNSHMSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195337 | |
| Record name | Cyclohexanone, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4255-62-3 | |
| Record name | Cyclohexanone, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4,4-Dimethylcyclohexanone?
A: this compound is a cyclic ketone. Its molecular formula is C8H14O, and its molecular weight is 126.2 g/mol. While specific spectroscopic data isn't detailed in the provided abstracts, its structure can be analyzed using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. Studies utilizing NMR have investigated the influence of substituents like chlorine and their impact on coupling constants within the cyclohexanone ring. []
Q2: How does this compound behave in terms of material compatibility and stability?
A: While the provided abstracts don't directly address material compatibility, research highlights its use as a starting material or intermediate in various chemical reactions. [, , ] This suggests compatibility with a range of reagents and solvents commonly used in organic synthesis.
Q3: Are there any insights into the catalytic properties and applications of this compound?
A: The provided research focuses on this compound primarily as a reactant or building block in synthetic pathways. It is utilized as a precursor in the synthesis of complex molecules, including pharmaceuticals, and isn't highlighted for its inherent catalytic properties. For example, it's a starting point for synthesizing derivatives like 2,3,5,6-Tetrachloro-4,4-Dimethyl-2,5-Cyclohexadienone, a key intermediate in producing filicinic acid. []
Q4: What is known about the structure-activity relationship (SAR) of this compound and its derivatives?
A: Research on chlorinated derivatives of this compound provides insights into SAR. For instance, substituting fluorine with chlorine in the α′ -position of the enone in compounds like 6-chloro-2-cyclohexenones impacts the ratio of oxetane to cyclobutane products during photocycloaddition reactions. [] This highlights how structural modifications, even subtle ones, can significantly influence chemical reactivity.
Q5: What research has been done on the stability and formulation of this compound?
A5: The provided research primarily focuses on synthesis and reaction pathways involving this compound, without delving into specific formulation strategies or stability under various conditions.
Q6: Are there any notable applications of computational chemistry and modeling in the study of this compound?
A: While not explicitly detailed in the provided abstracts, conformational analysis using techniques like variable-temperature circular dichroism (CD) spectroscopy has been conducted on deuterated derivatives of this compound. [] This suggests the potential for applying computational methods to understand conformational preferences and their influence on reactivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

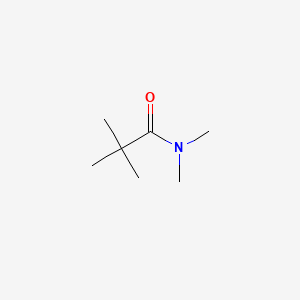

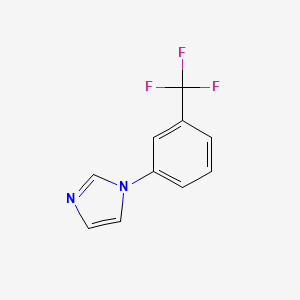
![[3-(Trifluoromethyl)phenyl]methanethiol](/img/structure/B1295282.png)
